Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- is a heterocyclic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- consists of a quinoline ring fused with a thiophene ring, with an amino group and a carbonitrile group attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of aryl-amine derivatives and other chemical reagents. For example, the condensation of 2-chlorothiophene-3-carboxylic acid with aryl-amine derivatives can lead to the formation of thienoquinoline derivatives .
Industrial Production Methods
Industrial production methods for Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices .
Mechanism of Action
The mechanism of action of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]quinoline: Another thienoquinoline derivative with similar structural features.
Thieno[3,4-b]pyridine: A related compound with a pyridine ring instead of a quinoline ring.
Thieno[2,3-c]quinoline: A compound with a different fusion pattern of the thiophene and quinoline rings
Uniqueness
Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- is unique due to its specific substitution pattern and the presence of both an amino group and a carbonitrile group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
115913-34-3 |
---|---|
Molecular Formula |
C12H7N3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
3-aminothieno[2,3-b]quinoline-2-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c13-6-10-11(14)8-5-7-3-1-2-4-9(7)15-12(8)16-10/h1-5H,14H2 |
InChI Key |
NPYCPZFCTUEWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C(SC3=N2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.